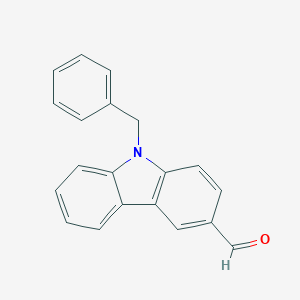

9-Benzyl-9H-carbazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-benzylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNXZYWQXATWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389080 | |

| Record name | 9-Benzyl-3-formylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54117-37-2 | |

| Record name | 9-Benzyl-3-formylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzylcarbazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-Benzyl-9H-carbazole-3-carbaldehyde chemical properties

An In-Depth Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal intermediate compound built upon the versatile carbazole scaffold. This guide provides a comprehensive technical overview of its core chemical properties, established synthesis protocols, and significant applications. With its unique structure combining the electron-rich carbazole nucleus, a protective benzyl group, and a reactive aldehyde function, this molecule serves as a critical building block in the development of advanced materials and complex bioactive molecules. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights into the strategic use of this compound, supported by authoritative references and detailed experimental methodologies.

Chapter 1: Introduction to the Carbazole Scaffold

The carbazole heterocycle is a prominent structural motif in a vast array of natural products and synthetic functional molecules. Its rigid, planar, and electron-rich aromatic system imparts unique photophysical and electronic properties, making it a privileged scaffold in both materials science and medicinal chemistry. Carbazole derivatives are extensively studied for their applications in organic light-emitting diodes (OLEDs), solar cells, and as host materials for phosphorescent emitters due to their excellent charge-transporting capabilities and high thermal stability.

In the realm of drug discovery, the carbazole nucleus is a key pharmacophore found in compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties. The introduction of a formyl group (-CHO) at the 3-position of the carbazole ring, as seen in this compound, provides a reactive handle for extensive chemical modification. This aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as Wittig olefination, reductive amination, and condensation, making it an invaluable precursor for synthesizing targeted therapeutic agents and functional materials. The N-benzyl group not only enhances solubility in organic solvents but also provides steric and electronic modulation of the carbazole core.

Chapter 2: Physicochemical and Spectral Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. These properties have been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 18233-77-7 |

| Molecular Formula | C₂₀H₁₅NO |

| Molecular Weight | 285.34 g/mol |

| Appearance | Light yellow to yellow crystalline powder |

| Melting Point | 110.0 to 114.0 °C |

| Purity | ≥98% (typically) |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. |

Spectroscopic Analysis

The structural identity of this compound is unequivocally confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected signals include: the aldehydic proton as a singlet around 10.0 ppm, aromatic protons from the carbazole core between 7.2 and 8.5 ppm, protons from the benzyl group's phenyl ring around 7.2-7.4 ppm, and the benzylic methylene (-CH₂-) protons as a singlet near 5.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the ¹H NMR data. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 191 ppm. The spectrum will also show distinct signals for the aromatic carbons of the carbazole and benzyl groups, as well as the characteristic signal for the benzylic methylene carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration characteristic of the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹. Other significant peaks include C-H stretching for the aromatic and benzylic groups and C=C stretching vibrations for the aromatic rings.

Chapter 3: Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the N-substituted carbazole nucleus. The process involves the formylation of 9-benzyl-9H-carbazole using a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

9-Benzyl-9H-carbazole

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-Benzyl-9H-carbazole in anhydrous DMF.

-

Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Add phosphoryl chloride (POCl₃) dropwise to the solution via the dropping funnel over 30 minutes. The mixture is stirred at this temperature for an additional 30 minutes, during which the electrophilic Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺Cl⁻) forms.

-

Formylation Reaction: Allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane to yield the final product as a yellow solid.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of the target compound.

Chapter 4: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a gateway to a multitude of chemical transformations. This allows for the straightforward introduction of diverse functional groups and the extension of the molecular framework.

Key Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (9-Benzyl-9H-carbazole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid derivative is a valuable intermediate for forming amides and esters.

-

Reduction: The aldehyde can be reduced to the primary alcohol ( (9-Benzyl-9H-carbazol-3-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: It readily undergoes condensation with various nucleophiles. For instance, Knoevenagel condensation with active methylene compounds (e.g., malononitrile) or Wittig reaction with phosphonium ylides can be used to introduce carbon-carbon double bonds, extending the conjugation of the system.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to various amine derivatives, which are crucial for synthesizing biologically active molecules.

Potential Derivatization Pathways

Caption: Key reactions starting from the aldehyde group.

Chapter 5: Applications in Research and Development

The structural features of this compound make it a highly sought-after intermediate in several high-technology and pharmaceutical sectors.

Medicinal Chemistry and Drug Discovery

The carbazole scaffold is a well-established pharmacophore. The ability to easily derivatize the 3-carbaldehyde group allows for the systematic exploration of structure-activity relationships (SAR). This compound serves as a precursor for:

-

Anticancer Agents: It is used to synthesize Schiff bases and other heterocyclic systems that have shown potent cytotoxic activity against various cancer cell lines. The extended planar structure can intercalate with DNA, and specific derivatives can inhibit key enzymes like topoisomerase.

-

Antiviral and Antimicrobial Compounds: Derivatives incorporating different side chains have been investigated for their activity against a range of pathogens. The lipophilic nature of the carbazole core combined with polar side chains derived from the aldehyde can facilitate membrane interaction and disruption.

Materials Science and Electronics

In materials science, the focus is on the photophysical properties of the carbazole core. This compound is a building block for:

-

Organic Light-Emitting Diodes (OLEDs): The aldehyde group can be used to build larger, more complex conjugated molecules that serve as emitters or host materials in OLED devices. The high triplet energy of the carbazole unit is particularly advantageous for blue phosphorescent OLEDs.

-

Chemical Sensors: Derivatives can be designed to act as fluorescent chemosensors. The binding of a target analyte (e.g., a metal ion) to a receptor unit synthesized from the aldehyde group can cause a detectable change in the fluorescence emission of the carbazole fluorophore.

Chapter 6: Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a reliable and efficient entry point into a vast chemical space. Its importance in creating novel anticancer agents, antimicrobials, and advanced electronic materials is well-documented.

Future research will likely focus on expanding the library of derivatives through combinatorial chemistry approaches and high-throughput screening to accelerate the discovery of new lead compounds in drug development. In materials science, the development of novel, highly efficient emitters and sensors based on this scaffold will continue to be an active area of investigation, driven by the ever-increasing demand for advanced electronic and photonic devices. The continued exploration of this pivotal molecule promises to unlock further innovations across multiple scientific disciplines.

References

physicochemical properties of 9-Benzyl-9H-carbazole-3-carbaldehyde

An In-Depth Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde

Introduction: A Multifaceted Building Block in Modern Chemistry

This compound is a heterocyclic aromatic compound built upon the privileged carbazole scaffold. This structure, an electron-rich and rigid tricyclic system, is a cornerstone in the development of functional materials and therapeutic agents.[1] The strategic placement of a benzyl group at the 9-position (the nitrogen atom) and a carbaldehyde (formyl) group at the 3-position imbues the molecule with a unique combination of stability, reactivity, and specific physicochemical properties.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of the molecule's core properties, the rationale behind its synthetic pathways, and its proven potential in high-value applications, from oncology to organic electronics.

Molecular Identity and Structural Rationale

A molecule's function is intrinsically linked to its structure. The three key components of this compound—the carbazole core, the N-benzyl substituent, and the C-3 carbaldehyde—each contribute distinct characteristics.

The carbazole nucleus provides a planar, aromatic, and thermally stable foundation, known for its excellent hole-transporting properties, making it a frequent component in organic electronics.[1] The N-benzyl group serves a dual purpose: it enhances solubility in common organic solvents compared to unsubstituted carbazole and can influence the molecule's solid-state packing, a critical factor for performance in material science applications.[1] Finally, the carbaldehyde group is a highly versatile chemical handle. Its reactivity is the gateway to a vast library of derivatives, allowing for the extension of the π-conjugated system or the introduction of new functionalities for biological screening.[1][3]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for the compound, providing a quantitative basis for experimental design. These parameters are critical for predicting solubility, membrane permeability, and reactivity.

| Property | Value | Source(s) |

| Appearance | White or light yellow crystalline powder | [3][4] |

| Melting Point | 134 °C | [1][4][5] |

| Boiling Point | 444.9 ± 37.0 °C at 760 mmHg (Predicted) | [3][4][5] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1][4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and methanol. | [4] |

| XLogP3 | 4.4 | [2][5] |

| Polar Surface Area (PSA) | 22 Ų | [2] |

-

Expert Insight: The high XLogP3 value of 4.4 indicates significant lipophilicity, suggesting good membrane permeability, a desirable trait in drug candidates. The low Polar Surface Area (PSA) further supports this, falling well within the typical range for orally bioavailable drugs. The melting point of 134 °C signifies a stable crystalline solid at room temperature.

Synthesis and Reactivity Profile

Synthetic Strategy: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a two-step process: N-benzylation of the carbazole core followed by formylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing the formyl group onto the electron-rich carbazole ring.[3][6]

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol outlines a common method for the compound's preparation. Each step is designed for clarity and reproducibility.

Step 1: Synthesis of 9-Benzyl-9H-carbazole (Intermediate)

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of carbazole in a suitable volume of anhydrous Dimethylformamide (DMF).

-

Base Addition: Add 5 equivalents of potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a base to deprotonate the nitrogen of the carbazole, making it nucleophilic.

-

Alkylation: Add 1.1 equivalents of benzyl bromide dropwise to the stirring suspension.

-

Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 9-Benzyl-9H-carbazole can be purified by recrystallization from ethanol.

Step 2: Formylation to Yield this compound

-

Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath. Slowly add 1.5 equivalents of phosphorus oxychloride (POCl₃) while keeping the temperature below 5 °C. Stir for 30 minutes. Causality: This reaction forms the electrophilic Vilsmeier reagent, which will attack the electron-rich carbazole ring.

-

Electrophilic Aromatic Substitution: Dissolve 1 equivalent of the 9-Benzyl-9H-carbazole from Step 1 in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium acetate until the mixture is basic. This hydrolyzes the iminium salt intermediate to the final aldehyde.

-

Isolation & Purification: The product will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final white to light yellow solid.

Chemical Reactivity

The aldehyde functionality is the molecule's primary reactive center, enabling a wide range of transformations crucial for developing derivatives.[3]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent), providing an entry point for amide or ester derivatives.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (9-Benzyl-9H-carbazol-3-yl)methanol using mild reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines) or with active methylene compounds in Knoevenagel condensations. These reactions are fundamental for extending the π-conjugated system, a key strategy in tuning the optoelectronic properties for materials science.[1][3]

Field Applications & Scientific Significance

The unique structural combination of this compound makes it a valuable precursor in several high-impact research areas.

Medicinal Chemistry and Drug Development

The carbazole scaffold is a well-established pharmacophore found in numerous bioactive molecules. This compound serves as a key intermediate in the synthesis of potential pharmaceuticals.[3][4]

-

Anticancer Potential: It is a building block for compounds designed to inhibit topoisomerase II, a critical enzyme involved in DNA replication in cancer cells.[4] About half of all clinical anticancer drugs target human DNA topoisomerase, making this a highly relevant therapeutic strategy.[4] Research on the closely related 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has shown it can reactivate the p53 tumor suppressor pathway in melanoma cells, inducing apoptosis and senescence, which underscores the therapeutic promise of this molecular framework.[7]

-

Antimicrobial and Antifungal Activity: Preliminary studies suggest that carbazole derivatives, including this compound, may possess antimicrobial and antifungal properties, making them candidates for development in treating infectious diseases.[3][4]

Materials Science and Organic Electronics

Carbazole derivatives are prized for their electronic properties and thermal stability.

-

Organic Light-Emitting Diodes (OLEDs): The carbazole core is an excellent hole-transporting moiety. This compound can be used to synthesize more complex molecules and polymers for use in OLEDs and other organic electronic devices.[1][3] The ability to functionalize the aldehyde group allows for precise tuning of the emission color and efficiency of the final material.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from sources of ignition.[4]

-

Conclusion

This compound is more than a simple organic molecule; it is a highly adaptable platform for innovation. Its physicochemical properties—a stable crystalline nature, favorable lipophilicity, and robust thermal stability—provide a solid foundation for its use. The true power of this compound, however, lies in the strategic placement of its functional groups. The carbazole core offers intrinsic electronic capabilities, while the benzyl group modulates solubility, and the reactive aldehyde opens the door to limitless derivatization. For researchers in drug discovery and materials science, this compound represents a validated starting point for the rational design of novel, high-performance molecules.

References

-

This compound - ChemBK. [Link]

-

9-Benzylcarbazole-3-carboxaldehyde | C20H15NO | CID 3091534 - PubChem. [Link]

-

9-benzyl-1-methyl-9H-carbazole-3-carbaldehyde - C21H17NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

The synthesis of 9-benzyl-9H-carbazole (BzCz). Reprinted with... - ResearchGate. [Link]

-

9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchGate. [Link]

-

A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 9-Benzylcarbazole-3-carboxaldehyde | C20H15NO | CID 3091534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 54117-37-2 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

9-Benzyl-9H-carbazole-3-carbaldehyde CAS number 54117-37-2

An In-Depth Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde (CAS: 54117-37-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Unpacking a Privileged Scaffold

In the landscape of modern organic chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." Carbazole is unequivocally one such scaffold.[1] Its rigid, electron-rich, and thermally stable tricyclic system serves as a foundational component in fields as diverse as organic electronics and medicinal chemistry.[1] This guide focuses on a particularly valuable derivative: this compound.

The strategic placement of two key functional groups transforms the basic carbazole core into a highly versatile synthetic intermediate. The N-benzyl group at the 9-position enhances solubility and influences molecular packing in the solid state, a critical consideration for materials science applications.[1][2] Simultaneously, the carbaldehyde (formyl) group at the 3-position acts as a potent electron-withdrawing group and a reactive handle. This arrangement establishes a "push-pull" electronic environment within the molecule, desirable for charge-transfer processes, while providing a gateway for a multitude of subsequent chemical transformations.[1] This document serves as a technical primer on its synthesis, reactivity, applications, and handling, grounded in established chemical principles.

Core Molecular Properties & Characterization

Understanding the fundamental physicochemical properties is the first step in designing any experimental workflow. This compound typically presents as a white or light yellow crystalline powder.[3]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 54117-37-2 | [2][4][5] |

| Molecular Formula | C₂₀H₁₅NO | [2][3][4] |

| Molecular Weight | 285.34 g/mol | [4][5][6] |

| Melting Point | 80-82 °C or 134 °C | [3][5][6] |

| Boiling Point (Predicted) | 444.9 °C at 760 mmHg | [3][5][6] |

| Density (Predicted) | 1.14 g/cm³ | [5][6] |

| Appearance | White to light yellow crystalline powder | [3][6] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and methanol. | [6] |

Note: Discrepancies in reported melting points (80-82°C vs. 134°C) may arise from different crystalline polymorphs or purity levels and should be verified experimentally.

Spectroscopic Validation

Confirmation of the compound's identity and purity is paramount. A combination of spectroscopic methods is employed for unambiguous characterization.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect to observe characteristic signals for the aldehydic proton (singlet, ~9-10 ppm), aromatic protons on the carbazole and benzyl rings (multiplets, ~7-8.5 ppm), and the benzylic methylene protons (singlet, ~5.5 ppm).

-

¹³C NMR : Key signals include the carbonyl carbon of the aldehyde (~190 ppm) and numerous aromatic carbons.

-

-

Infrared (IR) Spectroscopy : The most diagnostic peak is the strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing around 1700 cm⁻¹.[7] Additional peaks will correspond to aromatic C-H and C=C stretching.[7]

-

Mass Spectrometry (MS) : The mass spectrum should show a prominent molecular ion peak (M+) at an m/z value corresponding to the molecular weight of the compound (285.3).[7][8]

Synthesis: A Two-Step Approach

The synthesis of this compound is most commonly achieved through a reliable two-step sequence: (1) N-alkylation of the carbazole core, followed by (2) regioselective formylation.

Diagram 1: General Synthesis Workflow

Caption: A two-step synthesis pathway to the target compound.

Protocol 2.1: Synthesis via N-Benzylation and Vilsmeier-Haack Formylation

This protocol synthesizes the methodologies reported in the literature.[3][6]

Part A: Synthesis of 9-Benzyl-9H-carbazole

-

Reagent Preparation : To a round-bottom flask, add carbazole (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 5.0 eq).[6] The use of a base is critical to deprotonate the acidic N-H proton of the carbazole, generating the carbazolide anion, which is a much more potent nucleophile.

-

Solvation : Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Alkylation : Add benzyl bromide (1.0 eq) to the stirred suspension.[6] The carbazolide anion attacks the electrophilic benzylic carbon in an Sₙ2 reaction, displacing the bromide and forming the C-N bond.

-

Reaction : Stir the mixture at room temperature for 8-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, pour the reaction mixture into water to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from ethanol.

Part B: Formylation of 9-Benzyl-9H-carbazole

-

Vilsmeier Reagent Formation : In a separate flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) to anhydrous DMF (~5.0 eq). This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium ion, which is the active formylating agent.[9][10]

-

Electrophilic Aromatic Substitution : Slowly add a solution of 9-Benzyl-9H-carbazole (1.0 eq) from Part A in DMF to the pre-formed Vilsmeier reagent. The electron-rich carbazole ring attacks the Vilsmeier reagent. Formylation occurs preferentially at the 3- and 6-positions due to electronic activation from the nitrogen atom.

-

Reaction : Allow the mixture to warm to room temperature and then heat to ~80-90 °C for several hours. The elevated temperature is necessary to drive the electrophilic aromatic substitution to completion.

-

Hydrolysis : Cool the reaction mixture and carefully pour it onto crushed ice. Basify with an aqueous NaOH solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[10]

-

Extraction & Purification : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chemical Reactivity: The Aldehyde as a Synthetic Hub

The aldehyde functionality is the molecule's primary center of reactivity, enabling its use as a versatile intermediate.[3]

Key Transformations

-

Condensation Reactions : The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel condensations.[1][3] These reactions are fundamental for extending the π-conjugated system, a key strategy in developing novel organic electronic materials.[1]

-

Oxidation/Reduction : Standard reagents can be used to transform the aldehyde. Oxidation with agents like potassium permanganate or Jones reagent will yield the corresponding carboxylic acid, while reduction with sodium borohydride (NaBH₄) will produce the primary alcohol.[3]

-

Olefinations : The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method to convert the aldehyde into an alkene, typically with a strong preference for the (E)-isomer.[11][12][13] This reaction is more advantageous than the standard Wittig reaction because the phosphonate carbanions are more nucleophilic and the water-soluble phosphate byproduct is easily removed.[11][14]

Diagram 2: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons olefination.

Protocol 3.1: (E)-Alkene Synthesis via HWE Reaction

-

Reagent Preparation : In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend a base like sodium hydride (NaH, 1.1 eq) in an anhydrous solvent such as Tetrahydrofuran (THF). The HWE reaction typically uses bases like NaH or NaOMe.[13][14]

-

Carbanion Formation : Slowly add the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) to the suspension at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the complete formation of the phosphonate carbanion.

-

Aldehyde Addition : Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the carbanion solution at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. The nucleophilic carbanion attacks the aldehyde, and the subsequent collapse of the oxaphosphetane intermediate is the rate-limiting step that yields the alkene.[11][12]

-

Quenching & Work-up : Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

-

Purification : Wash the organic layer with water to remove the dialkylphosphate salt byproduct.[11][13] Dry the organic phase, concentrate, and purify the resulting alkene by column chromatography.

Core Applications & Research Trajectories

The unique combination of a benzyl group, a carbazole core, and a reactive aldehyde makes this compound a valuable precursor in several high-impact research areas.[3]

Diagram 3: Application Domains

Caption: Key application areas for the title compound.

-

Organic Electronics : Carbazole derivatives are renowned for their hole-transporting capabilities and good thermal stability, making them ideal candidates for use in Organic Light-Emitting Diodes (OLEDs).[2][3] this compound serves as a critical building block. The aldehyde group allows for the systematic extension of the conjugated system through reactions like HWE or Knoevenagel, enabling the fine-tuning of the material's HOMO/LUMO energy levels and emission properties.[1]

-

Medicinal Chemistry : The carbazole nucleus is a key pharmacophore in many bioactive molecules.[1] This compound is an excellent starting point for generating libraries of derivatives for biological screening.[1] Studies on related carbazole structures have shown potential anticancer and antimicrobial activities.[3][6] For instance, the analogous compound 9-ethyl-9H-carbazole-3-carbaldehyde was shown to reactivate the p53 tumor suppressor pathway in human melanoma cells, highlighting the therapeutic potential of this molecular class.[1][15]

-

Other Industrial Uses : The compound has also been explored as an intermediate in the synthesis of antifungal agents for agricultural use and as a light stabilizer for polymers and dyes, improving their resistance to degradation.[6]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

GHS Hazard Classification:

-

Pictogram : Warning

-

Hazard Statements :

-

Primary Hazards : Irritant.[4]

Protocol 5.1: Safe Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6][16]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][16][17]

-

Handling : Avoid direct contact with skin and eyes.[6] Minimize dust generation during transfer.[16] Wash hands thoroughly after handling.[5][16]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]

-

Spills & Disposal : In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[16][17] Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[6][17]

References

- Time in Kabupaten Purworejo, ID. (n.d.). Google.

- Buy this compound | 54117-37-2. (2023, August 15). Smolecule.

- This compound. (n.d.). ChemBK.

- CAS 54117-37-2: this compound. (n.d.). CymitQuimica.

- 9-Benzylcarbazole-3-carboxaldehyde | C20H15NO | CID 3091534. (n.d.). PubChem.

- This compound. (n.d.). Echemi.

- This compound | 54117-37-2. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2010, May 14). Fisher Scientific.

- Material Safety Data Sheet. (n.d.).

- Murakami, Y. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).

- Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). NIH.

- Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.

- The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52) | Request PDF. (2025, August 5). ResearchGate.

- Vilsmeier–Haack reaction. (n.d.). Wikipedia.

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.

- Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.

- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (n.d.). NIH.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 54117-37-2: this compound [cymitquimica.com]

- 3. Buy this compound | 54117-37-2 [smolecule.com]

- 4. 9-Benzylcarbazole-3-carboxaldehyde | C20H15NO | CID 3091534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. lehigh.edu [lehigh.edu]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uprm.edu [uprm.edu]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of 9-Benzyl-9H-carbazole-3-carbaldehyde in Organic Solvents

Introduction

9-Benzyl-9H-carbazole-3-carbaldehyde is a multifunctional organic compound featuring a carbazole core, a benzyl group, and a reactive carbaldehyde moiety.[1] This unique combination of functional groups makes it a valuable building block and intermediate in diverse fields such as organic electronics, materials science, and medicinal chemistry.[1][2][3] Its applications often involve its use in the synthesis of organic light-emitting diodes (OLEDs), where carbazole derivatives are known for their thermal stability and photoluminescent properties, and in the development of novel pharmaceutical agents, with some studies suggesting potential anticancer and antimicrobial activities.[1][2]

Successful synthesis, purification, formulation, and application of this compound are critically dependent on a thorough understanding of its solubility characteristics. The choice of an appropriate solvent is paramount for controlling reaction kinetics, achieving high purity through crystallization, and formulating solutions for device fabrication or biological assays. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound, offers a robust experimental protocol for its determination, and presents a qualitative assessment of its solubility in a range of common organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This rule implies that a solute will dissolve best in a solvent that has a similar polarity.[5] The molecular structure of this compound dictates its solubility profile.

-

The Carbazole Core: The large, aromatic, and heterocyclic carbazole ring system is predominantly nonpolar.

-

The Benzyl Group: The N-benzyl substituent further contributes to the nonpolar, lipophilic character of the molecule.

-

The Carbaldehyde Group: The aldehyde (-CHO) group at the 3-position introduces a polar site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

Given this structure, the molecule possesses a large nonpolar framework with a localized polar functional group. This duality suggests that the compound will exhibit poor solubility in highly polar protic solvents like water and limited solubility in very nonpolar aliphatic solvents like hexane. Its optimal solubility is anticipated in solvents of intermediate polarity, particularly those that are polar aprotic or can engage in favorable interactions with the aromatic system. For instance, solvents like N,N-Dimethylformamide (DMF) have been shown to enhance the solubility of carbazole through intermolecular hydrogen bonding.[6]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be inferred from its physicochemical properties and data on related carbazole structures.[7] The compound is generally described as soluble in organic solvents like ethanol and methanol, but insoluble in water.[2]

The following table provides a predicted and qualitative summary of its solubility at ambient temperature (approx. 25°C) based on chemical principles.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Rationale for Prediction |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 47 | High | Strong dipole-dipole interactions; effectively solvates the polar aldehyde and the aromatic system. |

| N,N-Dimethylformamide (DMF) | 37 | High | Similar to DMSO, can act as a hydrogen bond acceptor for trace acidic protons and solvate the molecule well.[6] | |

| Halogenated | Dichloromethane (DCM) | 9.1 | High | Moderate polarity and ability to interact with the aromatic rings make it an effective solvent. |

| Chloroform | 4.8 | High | Similar to DCM, widely used for dissolving carbazole derivatives.[7] | |

| Aromatic | Toluene | 2.4 | Moderate to High | π-π stacking interactions between the solvent and the carbazole/benzyl rings can enhance solubility. |

| Ethers | Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate polarity and ether oxygen can interact with the solute. |

| Ketones | Acetone | 21 | Moderate | The polar ketone group can solvate the aldehyde, but the smaller alkyl chain offers less interaction with the nonpolar parts. |

| Esters | Ethyl Acetate | 6.0 | Low to Moderate | Intermediate polarity provides a balance for solvating both polar and nonpolar regions of the solute. |

| Alcohols | Ethanol | 24.5 | Low | The highly polar, protic nature of ethanol leads to strong solvent-solvent hydrogen bonds that are not easily overcome by the largely nonpolar solute.[7] |

| Methanol | 33 | Low | More polar than ethanol, leading to even poorer solubility for nonpolar compounds.[2] | |

| Aliphatic | Hexane | 1.9 | Very Low / Insoluble | Highly nonpolar solvent cannot effectively solvate the polar aldehyde group. |

| Aqueous | Water | 80 | Insoluble | The large, nonpolar organic structure is incompatible with the highly polar hydrogen-bonded network of water.[2] |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard, as it allows the system to reach thermodynamic equilibrium.[8][9][10] This protocol ensures the generation of a truly saturated solution, the concentration of which represents the solubility of the compound under the specified conditions.

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment

-

This compound (high purity solid)

-

Analytical grade organic solvents

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation of the Suspension :

-

Weigh an amount of this compound that is known to be in excess of its estimated solubility and add it to a vial.

-

Pipette a precise, known volume (e.g., 5.0 mL) of the desired solvent into the vial. The key is to ensure an excess of solid material remains visible throughout the experiment.[9][10]

-

Securely seal the vial to prevent any solvent loss due to evaporation.

-

-

Equilibration :

-

Place the sealed vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C).

-

Agitate the suspension vigorously enough to keep the solid suspended and maximize the solid-liquid surface area.[9]

-

Allow the mixture to equilibrate for a sufficient duration. For thermodynamic solubility, a period of 24 to 72 hours is typically recommended to ensure equilibrium is reached.[9]

-

-

Sample Separation :

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature until the excess solid has fully settled, leaving a clear supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[9]

-

-

Concentration Analysis :

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the λ_max of the compound) or an HPLC system. LC-MS can also be used for compounds with poor UV absorbance.[8]

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation :

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting value is the thermodynamic solubility of this compound in the specific solvent at the tested temperature, typically expressed in units of mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility Measurements

Several experimental variables can significantly impact the measured solubility value. Careful control of these factors is essential for obtaining reproducible and trustworthy data.

-

Temperature : The solubility of solids in liquids generally increases with temperature. Therefore, maintaining and reporting the temperature at which the measurement was made is critical.

-

Purity of Compound and Solvent : Impurities in either the solute or the solvent can alter the intermolecular forces and, consequently, the solubility. Always use high-purity materials.

-

Solid-State Form (Polymorphism) : Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different lattice energies and thus exhibit different solubilities. The most stable polymorph will have the lowest solubility.

-

Equilibration Time : Insufficient time for equilibration will result in a subsaturated solution and an underestimation of the true thermodynamic solubility.[9]

Conclusion

This compound is a compound of significant interest with a solubility profile dominated by its large, nonpolar aromatic structure. It exhibits high solubility in polar aprotic and halogenated solvents like DMSO, DMF, and dichloromethane, while being poorly soluble in both highly polar protic solvents (water, methanol) and nonpolar aliphatic solvents (hexane). This guide provides the theoretical basis for understanding these characteristics and a detailed, robust experimental protocol based on the shake-flask method for accurate quantitative determination. For researchers in drug development and materials science, a precise understanding of these solubility properties is a fundamental prerequisite for optimizing synthetic routes, developing purification strategies, and successfully formulating this versatile compound for its intended applications.

References

-

Quora. How do you perform the shake flask method to determine solubility? (2017). [Online] Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

-

ChemBK. This compound. [Online] Available at: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Online] Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). [Online] Available at: [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Online] Available at: [Link]

-

PubChem. 9-Benzylcarbazole-3-carboxaldehyde. [Online] Available at: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). [Online] Available at: [Link]

-

JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]

-

Moroccan Journal of Chemistry. Solvent effects on optical and electronic properties of carbazole-benzothiazole based bipolar compound: TD-DFT/PCM approach. (2015). [Online] Available at: [Link]

-

ResearchGate. I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? (2025). [Online] Available at: [Link]

-

Royal Society of Chemistry. Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. (2022). [Online] Available at: [Link]

-

Moroccan Journal of Chemistry. Solvent effects on optical and electronic properties of carbazole-benzothiazole based bipolar compound: TD-DFT/PCM approach. (2014). [Online] Available at: [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility? (2025). [Online] Available at: [Link]

Sources

- 1. Buy this compound | 54117-37-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-9H-carbazole-3-carbaldehyde is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a carbazole core functionalized with a benzyl group at the 9-position and a carbaldehyde group at the 3-position, imparts a range of desirable properties. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, with a special focus on its melting and boiling points, and details a robust experimental protocol for its synthesis and purification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The melting and boiling points are critical parameters that provide insights into the purity, stability, and potential processing conditions for a substance.

Melting and Boiling Points

There is some variability in the reported melting point of this compound in the literature, which is not uncommon for complex organic molecules and can be attributed to differences in purity and analytical methodology. Reported values range from 80-82 °C to 134 °C and even as high as 211-212 °C[1][2][3]. The significant discrepancy suggests that the lower and higher values may correspond to impure samples or different crystalline forms (polymorphs). The value of 134 °C is frequently cited by chemical suppliers and appears to be the most consistent figure for a well-purified sample[2][3].

The boiling point of this compound is predicted to be approximately 444.9 °C at standard atmospheric pressure (760 mmHg)[1][3]. Due to the high temperature, this value is typically determined by computational prediction rather than experimental measurement to avoid thermal decomposition of the compound.

A summary of the key physicochemical data is presented in the table below:

| Property | Value | Source(s) |

| Melting Point | 134 °C | [2][3] |

| ~80-82 °C | [1] | |

| ~211-212 °C | [3] | |

| Boiling Point | ~444.9 °C (Predicted) | [1][3] |

| Molecular Formula | C₂₀H₁₅NO | [1][2][3] |

| Molecular Weight | 285.34 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Solubility | Soluble in toluene | [2] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a two-step process. The first step involves the N-benzylation of carbazole, followed by the formylation of the resulting 9-benzyl-9H-carbazole via the Vilsmeier-Haack reaction. This approach offers good yields and a high degree of regioselectivity, favoring the introduction of the formyl group at the electron-rich 3-position of the carbazole ring.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 9-Benzyl-9H-carbazole

This initial step involves the nucleophilic substitution of a benzyl group onto the nitrogen atom of the carbazole ring.

Materials:

-

Carbazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole (1.0 equivalent) in anhydrous DMF.

-

Add potassium carbonate (5.0 equivalents) to the solution. The use of a carbonate base is crucial for deprotonating the carbazole nitrogen, thereby activating it for nucleophilic attack.

-

To the stirred suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 9-benzyl-9H-carbazole. This intermediate can be used in the next step without further purification if TLC analysis shows sufficient purity.

Step 2: Vilsmeier-Haack Formylation of 9-Benzyl-9H-carbazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloromethyleneiminium salt, is generated in situ from a substituted amide (such as DMF) and phosphorus oxychloride (POCl₃).

Materials:

-

9-Benzyl-9H-carbazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 9-benzyl-9H-carbazole (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction upon addition of POCl₃.

-

Slowly add phosphorus oxychloride (1.05 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. This hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches any unreacted POCl₃.

-

Stir the aqueous mixture for an additional 30 minutes to ensure complete precipitation of the crude product.

-

Extract the product into chloroform (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

Purification of the crude product is essential to obtain a sample with a sharp and accurate melting point. Recrystallization is a highly effective method for this purpose.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the clear, hot solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the yield of the crystalline product.

-

Collect the purified crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Dry the crystals under vacuum to obtain a white to light yellow solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. The experimentally determined melting point of the purified product should be sharp and consistent with the reliable literature value of 134 °C.

Conclusion

This compound is a valuable building block in the development of new materials and therapeutic agents. A clear understanding of its physicochemical properties, particularly its melting and boiling points, is crucial for its effective utilization. The provided two-step synthesis protocol, involving N-benzylation followed by a Vilsmeier-Haack formylation, is a reliable and reproducible method for obtaining this compound in good yield and high purity. Adherence to the detailed experimental and purification procedures will ensure the synthesis of high-quality material suitable for a wide range of research and development applications.

References

-

ChemBK. (n.d.). This compound. Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of 9-Benzyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 9-Benzyl-9H-carbazole-3-carbaldehyde, a significant intermediate in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the experimental choices and the interpretation of the results, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₂₀H₁₅NO, Molar Mass: 285.34 g/mol ) is a key heterocyclic compound.[1][3] Its carbazole core provides a rigid, π-conjugated system with desirable electronic and charge-transport properties, making it a valuable scaffold in the development of materials for organic light-emitting diodes (OLEDs) and solar cells.[4][5] In medicinal chemistry, carbazole derivatives are investigated for a range of biological activities, including anticancer and antimicrobial properties.[2] The presence of a benzyl group can enhance lipophilicity and influence interactions with biological targets, while the aldehyde functional group serves as a versatile handle for further synthetic modifications.[6]

Accurate structural elucidation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its unambiguous identification.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the carbazole and benzyl groups, the methylene protons of the benzyl group, and the aldehyde proton. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | Deshielded due to the electronegativity of the oxygen atom. |

| Carbazole Aromatic Protons | 7.2 - 8.5 | Multiplets (m), Doublets (d) | Complex splitting patterns due to coupling between adjacent protons. The protons closest to the aldehyde and the nitrogen will be the most deshielded. |

| Benzyl Aromatic Protons | 7.0 - 7.4 | Multiplets (m) | Protons on the benzyl ring. |

| Methylene (-CH₂-) | 5.4 - 5.6 | Singlet (s) | Protons of the CH₂ group connecting the benzyl ring to the carbazole nitrogen. |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde Carbonyl (C=O) | 190 - 195 | The most deshielded carbon atom. |

| Aromatic Carbons (Carbazole & Benzyl) | 110 - 150 | A complex region with multiple signals. Quaternary carbons will typically have lower intensities. |

| Methylene Carbon (-CH₂-) | 45 - 55 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aldehyde) | 2700 - 2900 | Stretching (often appears as a pair of weak bands) |

| C=O (Aldehyde) | 1680 - 1710 | Stretching (strong intensity) |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| Parameter | Expected Value | Notes |

| Molecular Ion Peak (M⁺) | m/z ≈ 285.12 | Corresponding to the molecular weight of C₂₀H₁₅NO. High-resolution mass spectrometry (HRMS) would provide a more precise mass. |

| Key Fragmentation Peaks | m/z ≈ 194, 91 | Expected fragments could correspond to the loss of the benzyl group (C₇H₇, m/z = 91) or the carbazole-3-carbaldehyde moiety. |

Experimental Protocols for Spectroscopic Analysis

The following are standardized procedures for obtaining high-quality spectral data for a solid organic compound like this compound.

Synthesis of this compound

A common synthetic route involves the benzylation of carbazole followed by formylation.[1][6] The Vilsmeier-Haack reaction is a frequently employed method for introducing the formyl group onto the electron-rich carbazole ring.[8]

Caption: General synthesis workflow for this compound.

Sample Preparation and Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

Detailed Methodologies

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is due to its excellent solubilizing power for many organic compounds and its single deuterium signal that does not interfere with the sample's proton signals.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) Method (Preferred):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

-

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

3.3.3. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

-

The mass spectrometer will ionize the sample (typically via electron impact, EI) and separate the ions based on their mass-to-charge ratio.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):

-

Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol).

-

Inject the solution into the LC-MS system.

-

ESI is a soft ionization technique that is less likely to cause extensive fragmentation, making it ideal for confirming the molecular weight of the parent compound.

-

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of NMR, IR, and Mass Spectrometry data. This guide provides the foundational knowledge and standardized protocols necessary for researchers to confidently synthesize, characterize, and utilize this important chemical entity. The provided predicted data serves as a benchmark for the analysis of experimentally obtained spectra, ensuring a high degree of confidence in the structural assignment and purity of the compound.

References

-

ChemBK. This compound. Available from: [Link]

-

Al-Otaibi, J. S., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Structural Chemistry, 32(5), 1869-1883. Available from: [Link]

-

PubChem. 9-Benzylcarbazole-3-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

The Journal of Physical Chemistry. Spectroscopic study of carbazole by photoselection. Available from: [Link]

-

Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available from: [Link]

-

Yu-Yin, C., et al. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES, 100(4), 633. Available from: [Link]

-

ChemSynthesis. 9-benzyl-1-methyl-9H-carbazole-3-carbaldehyde. Available from: [Link]

-

ResearchGate. New carbazole based materials: Synthesis and spectral characterization. Available from: [Link]

-

Royal Society of Chemistry. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. Available from: [Link]

-

ResearchGate. The synthesis of 9-benzyl-9H-carbazole (BzCz). Available from: [Link]

-

ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available from: [Link]

-

Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. Available from: [Link]

-

ResearchGate. Fig. S1. IR Spectra of 9-phenyl-9H-carbazole-3-carbaldehyde (2). Available from: [Link]

-

SpectraBase. 9H-carbazole-3-carboxaldehyde, 9-methyl-. Available from: [Link]

-

SpectraBase. 9H-carbazole-3-carboxaldehyde, 9-methyl-. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 54117-37-2 [smolecule.com]

- 3. 9-Benzylcarbazole-3-carboxaldehyde | C20H15NO | CID 3091534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarena.com [scholarena.com]

- 5. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photoluminescent Properties of Carbazole Derivatives

Introduction: The Enduring Significance of the Carbazole Moiety

Carbazole, a nitrogen-containing heterocyclic compound, and its derivatives have emerged as a cornerstone in the development of advanced functional organic materials.[1][2] Their inherent characteristics, including a rigid and planar structure, high thermal and electrochemical stability, and excellent charge-transporting properties, make them exceptionally versatile building blocks.[2][3] The electron-rich nature of the carbazole unit provides good hole-transporting capabilities, a crucial feature for many optoelectronic applications.[3] Furthermore, the ease of functionalization at various positions on the carbazole core allows for precise tuning of its electronic and photophysical properties.[2][3][4] These attributes have led to their widespread use in organic light-emitting diodes (OLEDs), solar cells, sensors, and bioimaging.[3][5] This guide provides a comprehensive exploration of the photoluminescent properties of carbazole derivatives, from the fundamental principles to advanced applications and characterization methodologies.

Fundamentals of Photoluminescence in Carbazole Derivatives

The photoluminescence of carbazole derivatives is intrinsically linked to their electronic structure. The core carbazole unit possesses a π-conjugated system that can absorb photons, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of these excited electrons back to the ground state results in the emission of light, a process known as fluorescence.

The Jablonski Diagram: Visualizing Photophysical Processes

The key photophysical processes governing the fluorescence of carbazole derivatives can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a carbazole derivative.

Upon absorption of a photon, the molecule is excited from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). The molecule then rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is the desired process for most photoluminescent applications.

-

Internal Conversion (IC): A non-radiative decay process between states of the same spin multiplicity (e.g., S₁ to S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities (e.g., S₁ to T₁). This populates the triplet state, which can then undergo phosphorescence (radiative decay from T₁ to S₀) or non-radiative decay.

The efficiency of fluorescence is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. High PLQYs are crucial for bright and efficient light-emitting materials.[3][6]

Molecular Design Strategies for Tailoring Photoluminescent Properties

The versatility of the carbazole scaffold lies in the ability to strategically modify its structure to fine-tune its photoluminescent properties. Substitutions at the 3, 6, and 9 positions of the carbazole ring are particularly effective in altering the HOMO and LUMO energy levels, thereby influencing the emission color, quantum yield, and other photophysical characteristics.[4]

Donor-Acceptor (D-A) Architectures

A powerful strategy for tuning the emission properties of carbazole derivatives is the creation of donor-acceptor (D-A) systems.[7][8] In this design, the electron-rich carbazole unit acts as the donor, while an electron-withdrawing group is introduced as the acceptor. This arrangement leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[1][9][10] The energy of the ICT state, and consequently the emission wavelength, can be precisely controlled by varying the strength of the donor and acceptor moieties.